REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Li][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:11][OH:12].[OH2:13].[C:14]1([CH3:20])C=CC=CC=1>>[O:1]1[CH:5]2[CH:14]=[CH:20][CH:2]1[C:3]1[C:4]2=[CH:10][C:9]2[O:12][CH2:11][O:13][C:8]=2[CH:7]=1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for two hours at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
WAIT
|
Details
|
After 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with Et2O
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2C3=CC4=C(OCO4)C=C3C1C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |